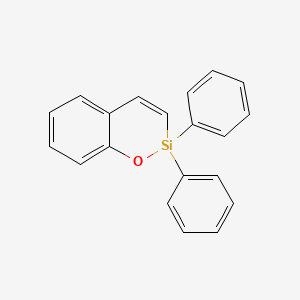
(2R,3R)-2,3-dihydroxybutanedioic acid;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is a compound that combines the properties of (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and urea. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Urea is an organic compound with the chemical formula CO(NH₂)₂, widely used in fertilizers and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves the reaction of tartaric acid with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolving tartaric acid in a suitable solvent.
- Adding urea to the solution.
- Introducing a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Isolating and purifying the resulting compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques. The process is optimized to maximize yield and minimize waste. Key steps include:
- Bulk mixing of tartaric acid and urea.
- Continuous addition of catalysts and solvents.
- Controlled heating and cooling cycles.
- Separation and purification of the final product using techniques such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-dihydroxybutanedioic acid;urea has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with different stereochemistry.
(2S,3R)-2,3-dihydroxybutanedioic acid: Another enantiomer with distinct properties.
Urea Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is unique due to its combination of tartaric acid and urea properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Número CAS |
64674-55-1 |
|---|---|
Fórmula molecular |
C5H10N2O7 |
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;urea |
InChI |
InChI=1S/C4H6O6.CH4N2O/c5-1(3(7)8)2(6)4(9)10;2-1(3)4/h1-2,5-6H,(H,7,8)(H,9,10);(H4,2,3,4)/t1-,2-;/m1./s1 |
Clave InChI |
OEMSOUAIXGVVDH-ZVGUSBNCSA-N |
SMILES isomérico |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)

![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)






![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)

